molecular formula C11H10N2O3 B1624219 3-(4-oxocinnolin-1(4H)-yl)propanoic acid CAS No. 4320-73-4

3-(4-oxocinnolin-1(4H)-yl)propanoic acid

Cat. No. B1624219
CAS RN: 4320-73-4
M. Wt: 218.21 g/mol
InChI Key: YRSHZNLCUKGOMF-UHFFFAOYSA-N
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Description

3-(4-oxocinnolin-1(4H)-yl)propanoic acid (OCPPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OCPPA is a derivative of cinnoline, which is a heterocyclic organic compound containing a benzene ring fused to a pyridine ring.

Scientific Research Applications

Pharmaceutical Compound Analysis and Quality Control

A study focused on the analytical methods for quality control of promising active pharmaceutical ingredients (APIs) among derivatives of 4-oxoquinoline-3-propanoic acids. The research highlights the global increase in microbial resistance to antimicrobial drugs and the importance of finding new antibiotics. It specifically examined 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid and proposed the inclusion of 13C NMR-spectroscopy for control methods due to its ability to uniquely solve the problem of tautomeric forms of the compound. The study identified specific by-products of synthesis, emphasizing the necessity of stringent quality control methods to ensure the purity and efficacy of such compounds as potential antibiotics (Zubkov et al., 2016).

Chemical Synthesis and Molecular Interaction

Research on the distribution behavior of oxolinic acid (OA), a compound structurally related to 3-(4-oxocinnolin-1(4H)-yl)propanoic acid, between 1-octanol and buffers across a broad range of pH values has provided insights into its interaction with dissolved organic carbon (DOC). The study found that the distribution coefficient of OA to DOC was significantly higher than theoretical predictions, suggesting an electrostatic character of interaction with DOC. This interaction is pivotal for understanding the environmental fate and transport of such compounds, especially in aquaculture where OA and similar antimicrobials are used (Lützhøft et al., 2000).

Novel Synthesis Approaches

The application of dearomatization strategies on the synthesis of furoquinolinone and angelicin derivatives from related compounds showcases an innovative approach to creating novel molecules. By combining oxidative dearomatization with a cascade of transition-metal catalyzed cyclization/addition/aromatization/lactamization sequences, researchers have developed a convergent and efficient method to produce these derivatives. Such methodologies expand the toolbox for synthesizing complex molecules with potential biological activities, illustrating the versatility and utility of 3-(4-oxocinnolin-1(4H)-yl)propanoic acid and its analogs in medicinal chemistry (Ye, Zhang, & Fan, 2012).

properties

IUPAC Name

3-(4-oxocinnolin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10-7-12-13(6-5-11(15)16)9-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSHZNLCUKGOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=NN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427932
Record name 3-(4-oxocinnolin-1(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxocinnolin-1(4H)-yl)propanoic acid

CAS RN

4320-73-4
Record name 3-(4-oxocinnolin-1(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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